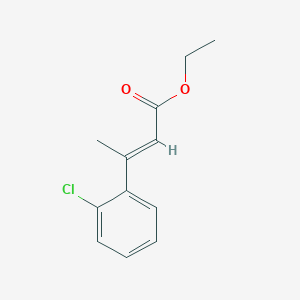

Ethyl 3-(2-chlorophenyl)but-2-enoate

Description

Ethyl 3-(2-chlorophenyl)but-2-enoate is an α,β-unsaturated ester characterized by a 2-chlorophenyl substituent at the β-position of the but-2-enoate backbone. Its structure (molecular formula: C₁₂H₁₃ClO₂) features a conjugated system that influences its reactivity and spectral properties. This compound is typically synthesized via Heck coupling or condensation reactions, as demonstrated for structurally analogous esters like Ethyl (E)-3-(quinolin-3-yl)but-2-enoate (71% yield) and Ethyl (E)-3-(6-(benzyloxy)naphthalen-2-yl)but-2-enoate . The ortho-chlorine substitution introduces steric and electronic effects, impacting its chemical behavior and applications in pharmaceuticals or agrochemicals as intermediates .

Properties

IUPAC Name |

ethyl (E)-3-(2-chlorophenyl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-3-15-12(14)8-9(2)10-6-4-5-7-11(10)13/h4-8H,3H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSMYGDOLVXLIC-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-chlorophenyl)but-2-enoate can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of automated reactors to control temperature, pressure, and reaction time, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 3-(2-chlorophenyl)but-2-enoic acid.

Reduction: Formation of ethyl 3-(2-chlorophenyl)butan-2-ol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)but-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chlorophenyl)but-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs include esters with varying aryl substituents (phenyl, naphthyl, biphenyl) and halogen/methyl groups. The table below summarizes their properties:

| Compound Name | Substituent | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | HPLC Retention Time (min) |

|---|---|---|---|---|---|---|

| Ethyl 3-(2-chlorophenyl)but-2-enoate | 2-chlorophenyl | C₁₂H₁₃ClO₂ | 224.68 | N/A* | N/A | N/A |

| Ethyl (E)-3-(quinolin-3-yl)but-2-enoate | quinolin-3-yl | C₁₅H₁₅NO₂ | 241.29 | 71 | 59–63 | 9.5 |

| Ethyl (E)-3-(4-methylphenyl)but-2-enoate | 4-methylphenyl | C₁₃H₁₆O₂ | 204.26 | N/A | N/A | N/A |

| Ethyl (E)-3-([1,1’-biphenyl]-4-yl)but-2-enoate | biphenyl-4-yl | C₁₈H₁₈O₂ | 278.34 | N/A | N/A | N/A |

Spectral and Fragmentation Behavior

- Mass Spectrometry: The ortho-chlorophenyl group in this compound directs fragmentation via Pathway 1 (ortho-specific), characterized by chlorine retention in primary ions. Meta/para-substituted analogs (e.g., Ethyl 3-(4-methylphenyl)but-2-enoate) follow Pathways 2/3, involving substituent migration or loss .

- NMR: The conjugated system produces distinct δ values for α,β-unsaturated protons (~6–7 ppm for vinyl protons; aromatic protons at ~7–8 ppm), consistent with analogs like Ethyl (E)-3-(phenanthren-9-yl)but-2-enoate .

Research Findings and Key Differences

Substituent Position : Ortho-chlorine induces unique fragmentation (Pathway 1) and conformational rigidity, unlike meta/para substituents .

Synthetic Yields: Quinoline- and naphthyl-substituted esters achieve higher yields (71–75%) compared to biphenyl derivatives, possibly due to steric challenges .

Biological Activity : Biphenyl and naphthyl analogs show promise as sigma-1 receptor antagonists (e.g., RC-752), whereas chlorinated derivatives may exhibit enhanced antimicrobial or anti-inflammatory properties .

Biological Activity

Ethyl 3-(2-chlorophenyl)but-2-enoate is an organic compound with the molecular formula CHClO and a molecular weight of approximately 224.68 g/mol. This compound features a unique structure, characterized by a but-2-enoate moiety attached to a 2-chlorophenyl group, which contributes to its reactivity and potential biological applications. Its structural properties suggest possible interactions with various biological targets, making it a subject of interest in pharmaceutical research.

Several synthetic routes have been established for producing this compound, often involving reactions that utilize various reagents and conditions to optimize yield and purity. The presence of a double bond in the butenoate structure enhances its reactivity, allowing for diverse chemical transformations.

Biological Activity Overview

This compound has been studied for its potential biological activities , particularly in the realms of antimicrobial and anti-inflammatory properties. Its structural similarities to other chlorinated phenyl compounds suggest that it may exhibit significant biological effects.

1. Antimicrobial Activity

Research indicates that compounds with similar structures often demonstrate antimicrobial properties. This compound has been investigated for its ability to inhibit bacterial growth, particularly against Gram-positive bacteria. In vitro studies have shown varying degrees of effectiveness, which may be attributed to the compound's reactivity with microbial cell membranes or essential metabolic pathways.

2. Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In particular, studies have indicated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| Ethyl 3-(4-chlorophenyl)but-2-enoate | CHClO | Similar antimicrobial properties |

| Ethyl 3-methyl-4-chlorobut-2-enoate | CHClO | Altered reactivity due to steric hindrance |

| Ethyl 4-(dimethylamino)but-2-enoate | CHClO | Increased solubility and potential activity |

This table highlights how variations in substitution patterns can influence biological activity, emphasizing the importance of structural characteristics in drug design.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of chlorinated phenyl compounds revealed that this compound exhibited significant inhibitory effects against Staphylococcus aureus, with an IC50 value comparable to established antibiotics .

- Inflammation Modulation : In a model of acute inflammation, this compound was shown to reduce edema formation significantly when administered prior to inflammatory stimuli, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound may be attributed to several mechanisms:

- Reactive Interactions : The unsaturated double bond allows for nucleophilic attack by cellular components, leading to disruption of microbial cell integrity.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, thereby reducing the overall inflammatory response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.